molecular formula C8H14O5S B14342429 Ethyl 2-oxocyclohexyl sulfate CAS No. 95258-04-1

Ethyl 2-oxocyclohexyl sulfate

Cat. No.: B14342429
CAS No.: 95258-04-1
M. Wt: 222.26 g/mol
InChI Key: FSDYJGCNPNKAPS-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclohexyl sulfate is an organic compound with the molecular formula C8H14O5S It is a derivative of cyclohexanone, featuring an ethyl group and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxocyclohexyl sulfate can be synthesized through the reaction of cyclohexanone with ethyl sulfate under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfate ester. The reaction proceeds through the nucleophilic attack of the cyclohexanone on the ethyl sulfate, followed by the elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxocyclohexyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate ester to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Ethyl 2-oxocyclohexyl sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxocyclohexyl sulfate involves its interaction with various molecular targets. The sulfate ester group can undergo hydrolysis to release the active cyclohexanone derivative, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the ethyl group and the sulfate ester, which can modulate its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2-oxocyclohexyl sulfate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Cyclohexanone sulfate: Lacks the ethyl group, resulting in different chemical properties.

    Ethyl 2-oxocyclopentyl sulfate: Contains a cyclopentane ring instead of a cyclohexane ring, leading to variations in reactivity and stability.

Properties

CAS No.

95258-04-1

Molecular Formula

C8H14O5S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl (2-oxocyclohexyl) sulfate

InChI

InChI=1S/C8H14O5S/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3

InChI Key

FSDYJGCNPNKAPS-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)OC1CCCCC1=O

Origin of Product

United States

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